molecular formula C16H13FN2O3 B4905496 2-(4-cyano-2-methoxyphenoxy)-N-(2-fluorophenyl)acetamide

2-(4-cyano-2-methoxyphenoxy)-N-(2-fluorophenyl)acetamide

Cat. No.: B4905496
M. Wt: 300.28 g/mol
InChI Key: ZAGWTKOQODYONC-UHFFFAOYSA-N
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Description

2-(4-cyano-2-methoxyphenoxy)-N-(2-fluorophenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a methoxy group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyano-2-methoxyphenoxy)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-cyano-2-methoxyphenol: This intermediate can be synthesized by the reaction of 4-cyano-2-methoxybenzaldehyde with a suitable reducing agent.

    Etherification: The 4-cyano-2-methoxyphenol is then reacted with 2-fluorophenylacetic acid in the presence of a dehydrating agent to form the desired ether linkage.

    Amidation: Finally, the resulting intermediate is subjected to amidation with an appropriate amine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyano-2-methoxyphenoxy)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include 4-cyano-2-methoxybenzoic acid.

    Reduction: Products may include 4-amino-2-methoxyphenoxy-N-(2-fluorophenyl)acetamide.

    Substitution: Products depend on the nucleophile used, such as 2-(4-cyano-2-methoxyphenoxy)-N-(2-aminophenyl)acetamide.

Scientific Research Applications

2-(4-cyano-2-methoxyphenoxy)-N-(2-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-cyano-2-methoxyphenoxy)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The cyano group and fluorophenyl group are key to its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-cyano-2-methoxyphenoxy)-N-(2-chlorophenyl)acetamide
  • 2-(4-cyano-2-methoxyphenoxy)-N-(2-bromophenyl)acetamide
  • 2-(4-cyano-2-methoxyphenoxy)-N-(2-iodophenyl)acetamide

Uniqueness

2-(4-cyano-2-methoxyphenoxy)-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(4-cyano-2-methoxyphenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-21-15-8-11(9-18)6-7-14(15)22-10-16(20)19-13-5-3-2-4-12(13)17/h2-8H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGWTKOQODYONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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